Cas no 36190-02-0 (Ethyl2-Propyloxazole-4-carboxylate)

Ethyl2-Propyloxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl2-Propyloxazole-4-carboxylate
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- MDL: MFCD30537165
Ethyl2-Propyloxazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | SY058473-1g |
Ethyl 2-Propyloxazole-4-carboxylate |
36190-02-0 | 95% | 1g |
¥4838.71 | 2023-09-15 | |
eNovation Chemicals LLC | D776810-1g |
Ethyl 2-Propyloxazole-4-carboxylate |
36190-02-0 | 95% | 1g |
$1650 | 2024-07-20 | |
eNovation Chemicals LLC | D776810-1g |
Ethyl 2-Propyloxazole-4-carboxylate |
36190-02-0 | 95% | 1g |
$1650 | 2025-02-20 | |
AstaTech | AC6001-1/G |
ETHYL 2-PROPYLOXAZOLE-4-CARBOXYLATE |
36190-02-0 | 95% | 1g |
$962 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587011-1g |
Ethyl 2-propyloxazole-4-carboxylate |
36190-02-0 | 98% | 1g |
¥16200.00 | 2024-05-16 | |
eNovation Chemicals LLC | D776810-1g |
Ethyl 2-Propyloxazole-4-carboxylate |
36190-02-0 | 95% | 1g |
$1650 | 2025-02-28 | |
AstaTech | AC6001-0.25/G |
ETHYL 2-PROPYLOXAZOLE-4-CARBOXYLATE |
36190-02-0 | 95% | 0.25g |
$385 | 2023-09-19 |
Ethyl2-Propyloxazole-4-carboxylate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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3. Caper tea
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Ethyl2-Propyloxazole-4-carboxylateに関する追加情報
Ethyl 2-Propyloxazole-4-carboxylate: A Comprehensive Overview
Ethyl 2-propyloxazole-4-carboxylate, with the CAS number 36190-02-0, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound belongs to the class of oxazole derivatives, which are widely studied for their potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of ethyl 2-propyloxazole-4-carboxylate consists of an oxazole ring substituted with a propyl group at position 2 and an ethyl carboxylate group at position 4. This substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the importance of oxazole derivatives in drug discovery. Ethyl 2-propyloxazole-4-carboxylate, in particular, has been explored for its potential as a building block in the synthesis of bioactive molecules. Researchers have reported that this compound exhibits moderate activity against certain enzymes, making it a promising candidate for further investigation in the development of therapeutic agents. Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis.
The synthesis of ethyl 2-propyloxazole-4-carboxylate typically involves a multi-step process that includes the formation of the oxazole ring followed by substitution reactions to introduce the propyl and ethyl groups. One common approach is the cyclization of an appropriate amino aldehyde or ketone derivative in the presence of an acid catalyst. This method ensures high yield and purity, which are critical for subsequent applications. The compound can also be synthesized via alternative routes, such as nucleophilic aromatic substitution or coupling reactions, depending on the starting materials and desired product specifications.
In terms of physical properties, ethyl 2-propyloxazole-4-carboxylate is a crystalline solid with a melting point of approximately 125°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These solubility characteristics make it suitable for use in organic synthesis and analytical techniques such as high-performance liquid chromatography (HPLC). The compound's stability under various conditions has also been extensively studied, with results indicating that it remains stable under normal storage conditions but may degrade under harsh acidic or basic environments.
Ethyl 2-propyloxazole-4-carboxylate has found applications in several industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic benefits. For instance, researchers have utilized this compound as a precursor in the development of antiviral agents targeting RNA-dependent RNA polymerase enzymes. Its role as a building block in medicinal chemistry underscores its importance in drug discovery pipelines.
In agriculture, ethyl 2-propyloxazole-4-carboxylate has been explored for its potential as a component in agrochemical formulations. Studies have shown that it can enhance the bioavailability of active ingredients when incorporated into pesticide formulations, leading to improved efficacy against target pests. This property makes it a valuable additive in sustainable agricultural practices.
From a materials science perspective, ethyl 2-propyloxazole-4-carboxylate has been investigated for its role in polymer synthesis. Its ability to participate in polymerization reactions under specific conditions has led to its use in developing novel polymeric materials with tailored properties. These materials exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in packaging, electronics, and construction industries.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 2-propyloxazole-4-carboxylate. Density functional theory (DFT) calculations have revealed that the compound's reactivity is significantly influenced by the electron-withdrawing effects of the carboxylate group at position 4. This understanding has enabled researchers to design more efficient synthetic routes and predict the behavior of related oxazole derivatives under various reaction conditions.
Ethical considerations play a crucial role in the handling and disposal of chemical compounds like ethyl 2-propyloxazole-4-carboxylate. While it is not classified as a hazardous substance under current regulations, proper safety protocols must be followed during its synthesis, storage, and use to minimize environmental impact and ensure worker safety.
In conclusion, ethyl 2-propyloxazole-4-carboxylate (CAS No: 36190-02-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in research and industry alike. As scientific advancements continue to unfold, this compound is expected to pave the way for innovative solutions in drug discovery, agriculture, materials science, and beyond.
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